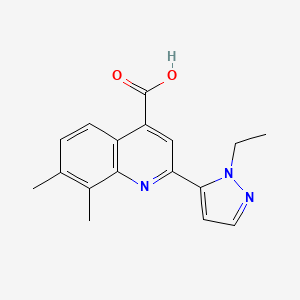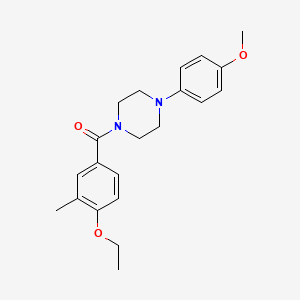![molecular formula C28H29N5O3S2 B4578219 methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)
methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of heterocyclic systems such as pyrido[1,2-a]pyrimidin-4-ones or thiazolo[3,2-a]pyrimidin-5-ones from acetylaminopropenoate derivatives underlines the versatility of acetylaminopropenoate in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, the synthesis of butyrate and 1,3-dioxane derivatives highlights the adaptability of these compounds in producing a wide range of molecular structures (Jebas et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its electronic structure. For instance, crystal structure analysis of butyrate and 1,3-dioxane derivatives reveals specific spatial arrangements and bonding patterns critical for understanding the molecule's chemical behavior and reactivity (Jebas et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of heterocyclic systems, indicating a wide range of possible reactions such as nucleophilic substitution, Michael addition, and cycloaddition. These reactions underscore the compounds' reactivity and potential for creating diverse chemical structures (Šermukšnytė et al., 2022).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its application in different areas. These properties can be influenced by the compound's molecular structure and the presence of functional groups (Jebas et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Compounds containing elements such as the dimethylamino group, thiazole, and triazole rings have been widely studied for their utility in synthesizing heterocyclic systems. These systems are foundational in developing pharmaceuticals due to their diverse biological activities. For instance, methodologies employing dimethylamino phenyl derivatives in conjunction with various acetyl and carbonyl components facilitate the creation of novel pyrido[1,2-a]pyrimidin-4-ones and other heterocycles, demonstrating the compound's role in expanding the library of biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997); (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antibacterial and Antifungal Activities
Derivatives of thiophene-3-carboxamide, which share structural similarities with the target compound, have shown significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents, further emphasizing the importance of synthetic versatility in addressing resistance issues (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Structural and Functional Diversity
Research into compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride underscores the strategic use of ketonic Mannich bases for generating a structurally diverse library of compounds. This process, involving alkylation and ring closure reactions, demonstrates the potential for creating a wide range of biologically relevant molecules, thereby supporting the compound's utility in diverse synthetic pathways (Roman, 2013).
Propiedades
IUPAC Name |
methyl 2-[[2-[[5-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S2/c1-6-14-33-25(20-8-7-9-21(15-20)32(3)4)30-31-28(33)38-17-23(34)29-26-24(27(35)36-5)22(16-37-26)19-12-10-18(2)11-13-19/h6-13,15-16H,1,14,17H2,2-5H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAISCDROBKWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CSC3=NN=C(N3CC=C)C4=CC(=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578139.png)
![{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4578142.png)

![N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4578165.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)
![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)
![4-oxo-N-propyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4578207.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4578208.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)